molecular formula C11H10F2N2S B6145105 [(2,6-difluorophenyl)methyl][(1,3-thiazol-2-yl)methyl]amine CAS No. 1247992-83-1

[(2,6-difluorophenyl)methyl][(1,3-thiazol-2-yl)methyl]amine

Cat. No.: B6145105
CAS No.: 1247992-83-1
M. Wt: 240.3
InChI Key:
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Description

[(2,6-difluorophenyl)methyl][(1,3-thiazol-2-yl)methyl]amine is an organic compound that features a combination of a difluorophenyl group and a thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2,6-difluorophenyl)methyl][(1,3-thiazol-2-yl)methyl]amine typically involves the reaction of 2,6-difluorobenzyl chloride with 2-aminomethylthiazole. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction conditions often include a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) and are conducted at elevated temperatures to ensure complete conversion .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

[(2,6-difluorophenyl)methyl][(1,3-thiazol-2-yl)methyl]amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. The reactions are typically conducted under controlled conditions, including specific temperatures and solvents, to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution reactions can result in various substituted derivatives .

Scientific Research Applications

[(2,6-difluorophenyl)methyl][(1,3-thiazol-2-yl)methyl]amine has several scientific research applications:

Mechanism of Action

The mechanism of action of [(2,6-difluorophenyl)methyl][(1,3-thiazol-2-yl)methyl]amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or interference with cellular signaling processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of a difluorophenyl group and a thiazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .

Properties

CAS No.

1247992-83-1

Molecular Formula

C11H10F2N2S

Molecular Weight

240.3

Purity

95

Origin of Product

United States

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